2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol

Fragment-based drug discovery Physicochemical property optimization Triazole scaffold library

This 1,2,3-triazole building block pairs an N1-ethyl substituent with a sterically hindered C4-tertiary alcohol, offering a unique hydrogen-bond donor/acceptor profile and enhanced metabolic stability vs. primary-alcohol analogs. The branched C4 center provides a pre-installed handle for selective esterification or carbamate formation after CuAAC conjugation. With MW 155.20 g·mol⁻¹ and an estimated logP ~0.5 units higher than N1-methyl congeners, it is an ideal comparator for lipophilicity-driven SAR in fragment-based drug discovery and agrochemical sterol 14α-demethylase inhibitor design.

Molecular Formula C7H13N3O
Molecular Weight 155.201
CAS No. 1593367-50-0
Cat. No. B2882614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol
CAS1593367-50-0
Molecular FormulaC7H13N3O
Molecular Weight155.201
Structural Identifiers
SMILESCCN1C=C(N=N1)C(C)(C)O
InChIInChI=1S/C7H13N3O/c1-4-10-5-6(8-9-10)7(2,3)11/h5,11H,4H2,1-3H3
InChIKeyJGAMQVOQQRMPCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol – A 1,2,3-Triazole Tertiary Alcohol Building Block with Defined Physicochemical Profile


2-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 1593367-50-0, molecular formula C₇H₁₃N₃O, molecular weight 155.20 g·mol⁻¹) is a 1,2,3-triazole derivative bearing an N1-ethyl substituent and a tertiary alcohol group directly attached at the C4 position . The compound is classified as a versatile small-molecule scaffold intended for laboratory research use . Its structure combines the metabolic stability and hydrogen-bonding capacity of the 1,2,3-triazole core with a sterically hindered tertiary alcohol, distinguishing it from primary- or secondary-alcohol triazole analogs.

Why Generic 1,2,3-Triazole Building Blocks Cannot Substitute for 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol in Structure-Sensitive Applications


Within the 1,2,3-triazole chemical space, seemingly minor structural variations produce distinct physicochemical and reactivity profiles that preclude direct interchangeability. The combination of an N1-ethyl group and a C4-tertiary alcohol in this compound, relative to N1-methyl, N1-unsubstituted, primary-alcohol, or linearly-linked regioisomeric analogs, leads to differences in hydrogen-bond donor/acceptor capacity, steric bulk, and metabolic susceptibility that can be critical in fragment-based drug discovery, click-chemistry conjugate design, and agrochemical lead optimization . The absence of comparative quantitative data in the open literature necessitates that procurement decisions be guided by structural feature analysis and vendor-supplied purity specifications .

Quantitative Evidence Guide for 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Comparator-Based Differentiation Data


N1-Alkyl Chain Length: Ethyl vs. Methyl Substituent Impact on Molecular Properties

The N1-ethyl substituent in the target compound confers higher lipophilicity and greater steric demand compared to the N1-methyl analog 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol. The measured molecular weight increases from 141.17 g·mol⁻¹ (methyl analog) to 155.20 g·mol⁻¹ (target) . This increase corresponds to an estimated logP increment of approximately +0.5 units based on a methylene contribution, which can affect membrane permeability and protein-binding characteristics in biological assays.

Fragment-based drug discovery Physicochemical property optimization Triazole scaffold library

Alcohol Connectivity: Branched Tertiary Alcohol vs. Linear Secondary Alcohol Isomer

The target compound features a gem-dimethyl tertiary alcohol directly attached to the triazole C4 position, whereas its regioisomer 1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 2138267-56-6) places the alcohol group on the terminal carbon of a two-carbon linker, resulting in a secondary alcohol. Both share identical molecular formula (C₇H₁₃N₃O) and molecular weight (155.20 g·mol⁻¹) , yet the tertiary alcohol in the target compound provides greater steric hindrance, resistance to oxidation, and distinct hydrogen-bonding geometry compared to the secondary alcohol in the linear isomer.

Click chemistry intermediates Regioisomeric scaffold differentiation Synthetic building block selection

Supplier Purity Specification: Vendor-Documented Minimum Purity for Research-Grade Procurement

Multiple vendors provide this compound with a documented minimum purity specification. CymitQuimica lists the product with a minimum purity of 95% , consistent with research-grade building block standards. Comparative purity data for the closest analog 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol is also reported at ≥95% by Wanvibio , indicating comparable quality benchmarks across this scaffold family.

Chemical procurement Building block quality control Reproducibility in synthesis

Optimal Application Scenarios for 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol Based on Available Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Tertiary Alcohol Triazole Scaffolds

In FBDD campaigns where a rigid, hydrogen-bond-capable tertiary alcohol linked to a metabolically stable 1,2,3-triazole is desired, this compound provides a well-defined scaffold with MW = 155.20 g·mol⁻¹ and an N1-ethyl group offering moderate lipophilicity . Its tertiary alcohol distinguishes it from primary- and secondary-alcohol analogs, potentially altering binding-mode geometry and oxidative metabolism .

Click Chemistry Conjugate Synthesis Requiring a Pre-functionalized Tertiary Alcohol Handle

The C4-tertiary alcohol group in this compound serves as a pre-installed functional handle for subsequent esterification, etherification, or carbamate formation following CuAAC conjugation. The branched connectivity at C4 provides steric shielding that can modulate subsequent reaction selectivity compared to linear alcohol regioisomers .

Structure-Activity Relationship (SAR) Studies Probing N1-Alkyl Effects in Triazole-Containing Bioactives

When evaluating the SAR of triazole-based lead compounds, the N1-ethyl substituent of this scaffold (vs. N1-methyl or N1-unsubstituted) offers a systematic probe for lipophilicity-driven potency shifts. The estimated logP increment of ~+0.5 relative to the N1-methyl analog makes it a suitable comparator for assessing hydrophobic binding contributions .

Agrochemical Lead Optimization Leveraging Triazole Tertiary Alcohol Motifs

Triazole tertiary alcohols have established precedence in agrochemical fungicide design (e.g., flutriafol, hexaconazole) [1]. This compound provides a minimalist core structure for investigating structure-activity relationships in sterol 14α-demethylase inhibition, with the N1-ethyl group offering a defined substitution pattern for comparative studies against N1-methyl or N1-aryl analogs.

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